Propyl piperidine-1-carboxylate

Lipophilicity Drug Design SAR

Propyl piperidine-1-carboxylate (CAS 27000-70-0) is a specialized organic carbamate ester, defined by a piperidine ring nitrogen-protected by a propyloxycarbonyl group. It functions as a versatile building block and chemical intermediate in medicinal and agrochemical synthesis.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 27000-70-0
Cat. No. B14698374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl piperidine-1-carboxylate
CAS27000-70-0
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCCOC(=O)N1CCCCC1
InChIInChI=1S/C9H17NO2/c1-2-8-12-9(11)10-6-4-3-5-7-10/h2-8H2,1H3
InChIKeyZWGMYSLDSCSTGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Piperidine-1-Carboxylate (CAS 27000-70-0) for Synthesis and Chemical Intermediates


Propyl piperidine-1-carboxylate (CAS 27000-70-0) is a specialized organic carbamate ester, defined by a piperidine ring nitrogen-protected by a propyloxycarbonyl group . It functions as a versatile building block and chemical intermediate in medicinal and agrochemical synthesis . Its core utility lies in its role as a protected amine or electrophilic species, enabling the construction of complex pharmaceutical scaffolds . Key physical properties include a density of 1.018 g/cm³ and a boiling point of 237.7 °C at 760 mmHg [1][2].

Procurement Risks of Substituting Propyl Piperidine-1-Carboxylate with Generic Analogs


While piperidine-1-carboxylates represent a broad class of compounds used across chemical and pharmaceutical industries, generic substitution is not advised due to significant variability in critical performance attributes. The specific propyl ester chain in Propyl piperidine-1-carboxylate (CAS 27000-70-0) is not a generic feature; it directly dictates the compound's lipophilicity profile (LogP ~1.96-2.3), which is a primary determinant of its utility in specific synthetic pathways and structure-activity relationships (SAR) [1]. Using an alternative, such as an ethyl or tert-butyl ester, can lead to vastly different reaction kinetics, impurity profiles, or final product lipophilicity, potentially causing process failure or requiring significant re-optimization [2].

Quantitative Differentiation of Propyl Piperidine-1-Carboxylate (CAS 27000-70-0)


Lipophilicity and Molecular Properties Relative to In-Class Compounds

The target compound's propyl ester imparts a specific LogP value, a key parameter for predicting its behavior in synthetic and biological systems. While not a direct head-to-head study, the measured and predicted LogP values for Propyl piperidine-1-carboxylate provide a clear differentiation from other common alkyl piperidine-1-carboxylate esters [1][2].

Lipophilicity Drug Design SAR

Physical Properties Defining Handling and Processing Parameters

The physical properties of Propyl piperidine-1-carboxylate, such as boiling point and flash point, are directly compared to those of other common piperidine-1-carboxylate esters [1]. These data points are essential for defining safe handling procedures and optimizing synthetic workups, including distillation and solvent evaporation.

Synthesis Process Chemistry Purification

Predicted Pharmacokinetic and ADME Parameters for Drug Discovery

In silico predictions from a pharmacokinetic knowledge base (PKKB) provide quantitative estimates for key absorption, distribution, metabolism, and excretion (ADME) properties for Propyl piperidine-1-carboxylate [1]. These values offer a basis for comparing its drug-likeness against other chemical series and establishing initial go/no-go criteria for lead optimization.

Drug Discovery ADME Pharmacokinetics

Primary Application Scenarios for Propyl Piperidine-1-Carboxylate (CAS 27000-70-0)


Medicinal Chemistry: Synthesis of GPCR and Serine Hydrolase Inhibitors

Researchers developing ligands for G-protein coupled receptors (GPCRs) or serine hydrolase inhibitors use Propyl piperidine-1-carboxylate (CAS 27000-70-0) as a key building block to introduce a lipophilic, protected piperidine motif into a lead scaffold . The specific LogP value of ~1.96 is often chosen for its ability to modulate membrane permeability and target engagement without significantly increasing molecular weight [1].

Process Chemistry: Optimized Synthetic Routes and Purification

In process development, the higher boiling point (237.7 °C) of this compound relative to other alkyl piperidine esters provides greater operational flexibility during high-temperature reactions and simplifies post-reaction workup by facilitating the removal of lower-boiling impurities and solvents . This can lead to improved yields and purity for large-scale intermediate production.

Early-Stage Drug Discovery Triage Based on In Silico ADME Profiles

Medicinal chemists can leverage the in silico predicted ADME properties for Propyl piperidine-1-carboxylate to prioritize it or its downstream analogs for further synthesis and testing [1]. For example, the high predicted intestinal absorption (0.9913) and moderate oral bioavailability (0.6857) can be used to compare this core scaffold against others with more favorable profiles before investing in resource-intensive in vitro ADME assays.

Agrochemical Intermediate Synthesis

As a specialized carbamate ester, the compound serves as an intermediate in the synthesis of various agrochemicals, where the piperidine ring and carbamate linkage are common motifs in active ingredients . Its physical properties, including its solubility profile in common organic solvents like chloroform and ethyl acetate, are conducive to standard manufacturing processes [2].

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